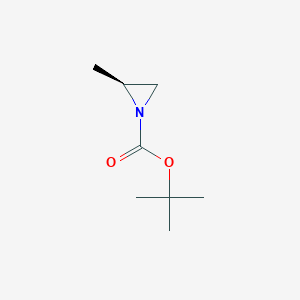

(S)-tert-Butyl 2-methylaziridine-1-carboxylate

Übersicht

Beschreibung

(S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TBMC, is an organocarboxylate used in the synthesis of a variety of compounds. It is a versatile reagent that can be used in a variety of ways, such as in the synthesis of chiral compounds, as a catalyst in the formation of polymers, and as a ligand in asymmetric catalysis. TBMC is a non-toxic, non-volatile, and non-flammable reagent that has a wide range of applications in the laboratory.

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Scientific Field

Summary of the Application

Aziridine-2-carboxylic acid derivatives have attracted the attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .

Methods of Application

The synthesis of a small library of novel aziridine-2-carboxylic acid derivatives was carried out to test these compounds along with Leakadine as potential Protein Disulfide Isomerase (PDI) inhibitors . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles .

Results or Outcomes

It was found that acyl derivatives of aziridine-2-carboxylic acid are weak to moderately active PDIA1 inhibitors . These data suggest that the antitumor and immunostimulatory activity of Leakadine may be associated with inhibition of extracellular cysteine-containing proteins of cancer cells .

Application in Total Synthesis

Scientific Field

Summary of the Application

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate can be used as a reactant in the total synthesis of α-C-mannosyltryptophan (C-Man-Trp), a naturally occurring C-glycosylamino acid . This compound is also used in the preparation of optically active aziridine derivatives .

Methods of Application

The compound is used as a reactant in the total synthesis process. The high reactivity of the aziridine ring makes it a suitable candidate for reactions with other compounds to form complex structures .

Results or Outcomes

The use of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate in the total synthesis process results in the formation of α-C-mannosyltryptophan, a naturally occurring C-glycosylamino acid . It also aids in the preparation of optically active aziridine derivatives .

Application as PDIA1 Inhibitors

Scientific Field

Summary of the Application

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . PDIA1, or Protein Disulfide Isomerase A1, is an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER), but in the case of malignant transformation, migrate to the cell surface . Therefore, PDIA1 is a potential target for anticancer immunomodulators .

Methods of Application

A small library of novel aziridine-2-carboxylic acid derivatives was synthesized and these compounds were tested along with Leakadine, an immunomodulatory anticancer drug, as potential PDI inhibitors . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-methylaziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-AADKRJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-methylaziridine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)